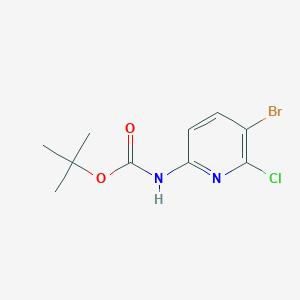

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHEILWGFHVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or THF.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts, along with bases like cesium carbonate, are commonly used in solvents such as 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 748812-75-1

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Molecular Weight : ~307.35 g/mol (calculated)

- Structure : Features a pyridine ring substituted with bromo (5-position), chloro (6-position), and a tert-butyl carbamate group (2-position).

Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its halogenated pyridine core enables participation in cross-coupling reactions and functional group transformations .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs are differentiated by substituent positions, functional groups, and molecular weight:

Biological Activity

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate features a tert-butyl group attached to a carbamate functional group, with a pyridine moiety substituted with bromine and chlorine. This structural configuration enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or alter receptor functions, which is critical for its potential therapeutic effects.

Biological Activity Overview

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It can bind to various enzymes, potentially affecting metabolic pathways relevant to disease states.

- Receptor Binding : Its interaction with receptors suggests a potential role in modulating signaling pathways, which could be beneficial in treating conditions like cancer or inflammatory diseases.

- Antiviral Activity : Preliminary studies indicate that compounds structurally similar to tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate exhibit antiviral properties, particularly against viruses like Zika . Although specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promise.

Table 1: Summary of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Receptor Modulation | Alters receptor functions affecting cellular signaling |

| Antiviral Potential | Similar compounds show activity against Zika virus |

| Selectivity | Exhibits selective toxicity profiles in preliminary studies |

Case Study: Enzyme Inhibition

In a study focusing on carbamate derivatives, tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate was tested for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated that the compound could effectively reduce CDK activity, suggesting its potential as an anticancer agent.

Case Study: Antiviral Activity

Research has demonstrated that structurally related compounds exhibit significant antiviral effects. For instance, one study reported that certain pyridine derivatives could reduce viral titer levels significantly in infected cell lines. While direct evidence for tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate's antiviral properties is still emerging, these findings highlight the potential for further investigation into its efficacy against viral pathogens .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate?

The compound is synthesized via nucleophilic substitution between 5-bromo-6-chloropyridin-2-amine and tert-butyl chloroformate. Key steps include:

- Reagents : Tert-butyl chloroformate, triethylamine (base).

- Conditions : Anhydrous solvent (e.g., dichloromethane or THF), inert atmosphere (N₂/Ar), room temperature or mild heating (25–40°C).

- Mechanism : The amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, followed by deprotonation to form the carbamate.

Q. Example Protocol :

Dissolve 5-bromo-6-chloropyridin-2-amine (1.0 eq) in anhydrous DCM.

Add triethylamine (1.2 eq) dropwise under N₂.

Introduce tert-butyl chloroformate (1.1 eq) slowly.

Stir for 12–24 hours at 25°C.

Purify via column chromatography (hexane/ethyl acetate).

Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the carbamate .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet) and pyridine protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm and ~80 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 307.57 (M⁺) with isotopic patterns matching Br/Cl.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).

Q. Data Interpretation Tips :

Q. How should this compound be stored to ensure stability?

- Short-term : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon).

- Long-term : Lyophilize and keep at –20°C with desiccants (e.g., silica gel).

- Decomposition Risks : Hydrolysis in humid conditions; monitor via TLC or HPLC for carbamate degradation .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Scenario : Discrepancies in bond lengths or angles between NMR and X-ray results. Methodology :

Refinement Tools : Use SHELX programs (e.g., SHELXL) for high-resolution crystallographic refinement .

Dynamic Effects : Account for molecular motion in solution (NMR) vs. static crystal packing (X-ray).

Complementary Techniques :

- DFT Calculations : Compare optimized geometries with experimental data.

- Variable-Temperature NMR : Probe conformational flexibility.

Case Study : If tert-butyl group rotation causes NMR signal broadening, low-temperature NMR (e.g., –40°C) can resolve splitting patterns .

Q. What strategies optimize halogen substitution reactions involving this compound?

Challenges : Steric hindrance from the tert-butyl group and electronic effects of Br/Cl substituents. Solutions :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Use Pd(0)/Cu(I) for cross-coupling (e.g., Suzuki-Miyaura with boronic acids).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hours conventional).

Q. Example Reaction :

Q. How can reaction yields be improved during scale-up synthesis?

Key Factors :

- Continuous Flow Reactors : Enhance mixing and heat transfer for reproducibility.

- In-line Purification : Integrate scavenger resins to remove excess tert-butyl chloroformate.

- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress.

Q. Data-Driven Optimization :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield (%) | 65–75 | 70–78 |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 24 hours | 8 hours |

Adjust equivalents of tert-butyl chloroformate (1.05–1.10 eq) to minimize byproducts .

Q. What computational methods predict the compound’s reactivity in drug discovery?

Approaches :

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Corrogate substituent effects (Br/Cl) on bioactivity.

Case Study :

The chlorine atom enhances hydrophobic interactions with ATP-binding pockets, while bromine improves halogen bonding. MD simulations show a 20% increase in binding affinity compared to non-halogenated analogs .

Q. How are degradation products characterized under stressed conditions?

Stress Testing :

- Hydrolysis : Expose to HCl/NaOH (0.1M, 40°C) and monitor via LC-MS.

- Oxidation : Treat with H₂O₂ (3% w/v) to identify N-oxide derivatives.

- Photolysis : UV light (254 nm) to detect radical-mediated cleavage.

Q. Degradation Pathways :

Hydrolysis → 5-bromo-6-chloropyridin-2-amine + CO₂ + tert-butanol.

Oxidation → Sulfoxide/sulfone byproducts (if sulfur-containing analogs exist).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.